N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide
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Overview
Description
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a sulfonylpropyl chain
Mechanism of Action
Target of Action
The primary targets of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide are the α1D and α1A adrenoceptors . These receptors play a crucial role in the regulation of various physiological processes, including smooth muscle contraction and neurotransmitter release .
Mode of Action
This compound interacts with its targets, the α1D and α1A adrenoceptors, exhibiting high subtype-selectivity . This interaction results in the modulation of the receptor activity, which can lead to various downstream effects .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. One of the key pathways influenced is the apoptotic pathway . The compound has been shown to induce apoptosis in certain cell types, such as those found in benign prostatic hyperplasia .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell viability and the induction of apoptosis . These effects are particularly notable in certain cell types, such as those found in benign prostatic hyperplasia .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide typically involves multiple steps. One common synthetic route starts with the nucleophilic substitution of 1,3-dichloropropane with 1-(4-methoxyphenyl)piperazine in dry acetonitrile under reflux conditions . This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the resulting compound is coupled with pentanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while reduction of the sulfonyl group can produce a sulfide.
Scientific Research Applications
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Naftopidil: Another α1-adrenoceptor antagonist used in the treatment of BPH.
Tamsulosin: A well-known α1-adrenoceptor antagonist with similar therapeutic applications.
HJZ-12: A compound with high subtype-selectivity for α1D and α1A adrenoceptors.
Uniqueness
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a methoxyphenyl group, piperazine ring, and sulfonylpropyl chain allows for targeted interactions with α1-adrenoceptors, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-3-4-6-19(23)20-11-5-16-27(24,25)22-14-12-21(13-15-22)17-7-9-18(26-2)10-8-17/h7-10H,3-6,11-16H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBJYZSNQVBLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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